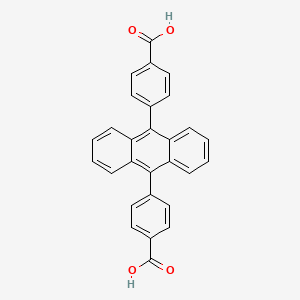
9,10-Di(p-carboxyphényl)anthracène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di(p-carboxyphenyl)anthracene: is an organic compound with the molecular formula C28H18O4 and a molecular weight of 418.44 g/mol . . This compound is characterized by the presence of two carboxyphenyl groups attached to the 9 and 10 positions of an anthracene core . It is a solid substance with a high melting point and is used in various scientific and industrial applications .
Applications De Recherche Scientifique
Chemistry:
9,10-Di(p-carboxyphenyl)anthracene is used as a building block in the synthesis of various organic compounds and materials . It is particularly valuable in the development of metal-organic frameworks (MOFs) and coordination polymers .
Biology and Medicine:
In biological and medical research, this compound is used as a fluorescent probe due to its strong fluorescence properties . It is also investigated for its potential use in drug delivery systems and bioimaging .
Industry:
Industrially, 9,10-Di(p-carboxyphenyl)anthracene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
Target of Action
It is known that this compound can interact with various biological molecules due to its unique structure .
Mode of Action
9,10-Di(p-carboxyphenyl)anthracene can undergo oxidation, generating cation radicals . These radicals can interact with other molecules, leading to various chemical reactions .
Biochemical Pathways
The generation of radicals suggests that it could potentially influence oxidative stress pathways .
Result of Action
The generation of radicals suggests that it could potentially cause oxidative damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 9,10-Di(p-carboxyphenyl)anthracene. For instance, solvothermal conditions have been used to synthesize a novel anthracene-based metal–organic framework using this compound .
Analyse Biochimique
Cellular Effects
It has been used in the synthesis of a novel anthracene-based metal–organic framework . This framework has shown efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response .
Molecular Mechanism
It has been suggested that the highly ordered arrangement and special spatial conformation of the anthracene chromophore play a significant role in the photophysical properties of the metal–organic framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 9,10-Di(p-carboxyphenyl)anthracene typically begins with anthracene and p-carboxybenzaldehyde.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation followed by oxidation. The oxidation step can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods:
Industrial production methods for 9,10-Di(p-carboxyphenyl)anthracene are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,10-Di(p-carboxyphenyl)anthracene can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions depending on the desired product.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or other oxidized derivatives, while reduction can produce alcohols or hydrocarbons .
Comparaison Avec Des Composés Similaires
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(bromomethyl)anthracene
- 9,10-bis((1H-benzo[d]imidazol-1-yl)methyl)anthracene
- 9,10-di(1H-imidazol-1-yl)anthracene
- 9,10-di-[β-(4-pyridyl)vinyl]anthracene
- Diphenylethyne-3,3’,5,5’-tetracarboxylic acid (PCN-14)
Uniqueness:
9,10-Di(p-carboxyphenyl)anthracene is unique due to its combination of strong fluorescence, high thermal stability, and versatile reactivity . These properties make it particularly valuable in applications such as MOFs, OLEDs, and bioimaging .
Propriétés
IUPAC Name |
4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCDSMUKOZRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 9,10-Di(p-carboxyphenyl)anthracene (DPA) suitable for electrochemiluminescence applications?
A: DPA exhibits inherent luminescent properties and can be readily oxidized to generate its cation radical (DPA+•), a key species in the ECL process [, , ]. This makes DPA an attractive candidate for developing ECL-based sensors and imaging agents.
Q2: How does the incorporation of DPA into metal-organic frameworks (MOFs) impact its ECL properties?
A: Integrating DPA into MOFs can significantly enhance its ECL performance. For instance, in a study by [], a mixed-ligand MOF featuring DPA and 1,4-diazabicyclo[2.2.2]octane (D-H2) as linkers demonstrated a 26.5-fold increase in ECL intensity compared to a simple mixture of DPA and D-H2 in solution. This enhancement is attributed to the intrareticular charge transfer facilitated by the MOF structure.
Q3: Can DPA-based MOFs achieve ratiometric ECL sensing?
A: Yes, a study by [] demonstrated ratiometric ECL sensing using a core-shell Zr-DPA@TCPP MOF, where DPA and 5,10,15,20-tetra(4-carboxyphenyl)porphyrin (TCPP) served as ligands. This MOF exhibited both anodic and cathodic ECL signals. By leveraging the selective quenching effect of ferrocene (Fc) on the anodic ECL, a ratiometric ECL biosensor for HPV-16 DNA was developed.
Q4: How does the choice of coreactant influence the ECL of DPA-based systems?
A: The selection of a suitable coreactant is crucial for efficient DPA ECL. Research by [] showcased a novel Al-MOF/HEPES system where HEPES acted as both a buffer and a coreactant, eliminating the need for external coreactants. This system exhibited high ECL efficiency (30.0% relative to Ru(bpy)32+) and facilitated the development of an ultrasensitive ECL biosensor for HBV DNA.
Q5: Can DPA-based MOFs be utilized for ECL imaging applications?
A: Yes, a study by [] demonstrated a DPA-Zn2+ MOF incorporating 1,4-diazabicyclo-[2.2.2]octane (DABCO) as an endo-coreactant, enabling self-contained anodic ECL without external coreactants. This MOF facilitated rapid (sub-second) and sensitive ECL imaging for the detection of the SARS-CoV-2 nucleocapsid protein.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)

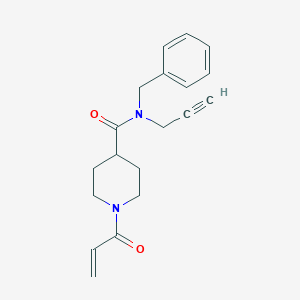
![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
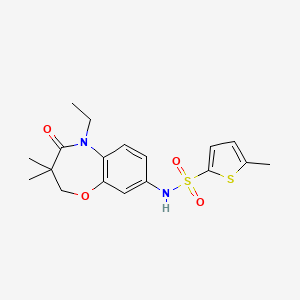
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)
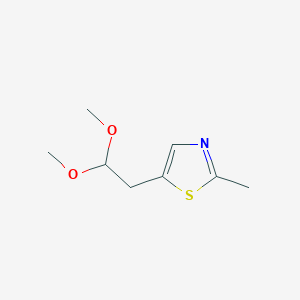
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)

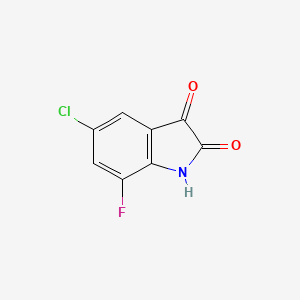
![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
